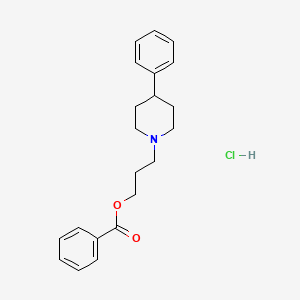
14-Hydroxyhexadecyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Hydroxyhexadecyl acetate is an organic compound with the molecular formula C18H36O3. It consists of 18 carbon atoms, 36 hydrogen atoms, and 3 oxygen atoms . This compound is a type of ester, which is commonly found in various natural and synthetic substances. Esters are known for their pleasant aromas and are often used in fragrances and flavorings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxyhexadecyl acetate typically involves the esterification of 14-hydroxyhexadecanoic acid with acetic anhydride or acetyl chloride. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The general reaction conditions include:
Temperature: 60-80°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.
Catalyst: Sulfuric acid or pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts like sulfuric acid or phosphoric acid is common, and the reaction is carried out under controlled temperature and pressure to optimize the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions: 14-Hydroxyhexadecyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield 14-hydroxyhexadecanoic acid and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed:
Hydrolysis: 14-Hydroxyhexadecanoic acid and acetic acid.
Reduction: 14-Hydroxyhexadecanol.
Oxidation: 14-Oxohexadecanoic acid
Wissenschaftliche Forschungsanwendungen
14-Hydroxyhexadecyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable esters.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry
Wirkmechanismus
The mechanism of action of 14-Hydroxyhexadecyl acetate involves its interaction with cellular membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release 14-hydroxyhexadecanoic acid, which can then participate in various metabolic pathways. The hydroxyl group allows for further chemical modifications, making it a versatile compound in biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Hexadecyl acetate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
14-Hydroxyhexadecanoic acid: The free acid form, which is more polar and less volatile than the ester.
Hexadecanol: The alcohol form, which has different solubility and reactivity properties.
Uniqueness: 14-Hydroxyhexadecyl acetate is unique due to the presence of both an ester and a hydroxyl group, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in both synthetic and biological applications .
Eigenschaften
CAS-Nummer |
78648-85-8 |
|---|---|
Molekularformel |
C18H36O3 |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
14-hydroxyhexadecyl acetate |
InChI |
InChI=1S/C18H36O3/c1-3-18(20)15-13-11-9-7-5-4-6-8-10-12-14-16-21-17(2)19/h18,20H,3-16H2,1-2H3 |
InChI-Schlüssel |
DQCVRFRHGMDBBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCCCCCCCCCCCOC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




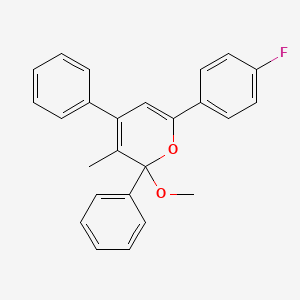
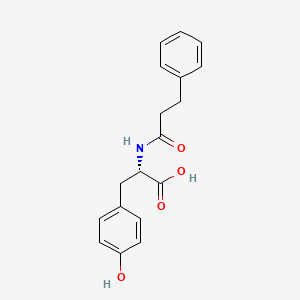
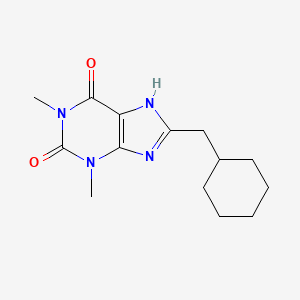
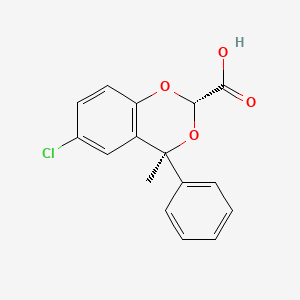
![4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14438008.png)

![1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14438033.png)
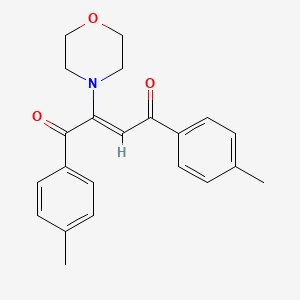
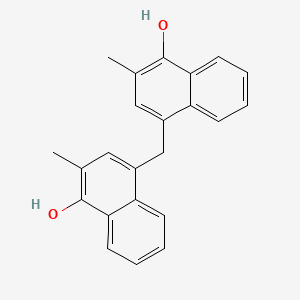
![1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine](/img/structure/B14438069.png)

